

YEATS4 Gene Amplification in Cancer: A Technical Guide

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Introduction

The YEATS4 (YEATS Domain Containing 4) gene, also known as GAS41 (Glioma-Amplified Sequence 41), is emerging as a critical player in oncogenesis. Located on chromosome 12q15, a region frequently amplified in various human cancers, YEATS4 encodes a protein that functions as a reader of histone acetylation, thereby playing a pivotal role in chromatin modification and transcriptional regulation.[1] Amplification and subsequent overexpression of YEATS4 have been implicated in the development and progression of numerous malignancies by promoting cell proliferation, inhibiting apoptosis, and contributing to therapeutic resistance. This technical guide provides an in-depth overview of YEATS4 gene amplification across different cancer types, detailed experimental protocols for its detection, and an exploration of the key signaling pathways it modulates.

Data Presentation: YEATS4 Amplification Across Cancer Types

The frequency of YEATS4 gene amplification varies significantly among different cancer types. The following table summarizes quantitative data on YEATS4 amplification and copy number gain in several malignancies, compiled from various studies and cancer genomics databases.



Cancer Type	Amplification/Copy Number Gain Frequency	Reference(s)
Non-Small Cell Lung Cancer (NSCLC)	~20% (amplified and overexpressed)	[2]
18% (amplified) in a cohort of 261 NSCLC cases	[3]	
33.6% (copy gain/amplification) in lung cancer cell lines	[3]	
Gastric Cancer	Overexpression in 23.7% of primary tumor tissues	[4]
Breast Cancer	Positive expression in 67.6% of primary breast cancer tissues	[5][6]
Expression increases with progression: 47.6% in DCIS, 65.7% in invasive cancer (no metastasis), 74.1% in invasive cancer (with metastasis)	[5]	
Liposarcoma	Frequently co-amplified with MDM2 and CDK4	
Glioblastoma	Identified as an amplified sequence	
Hepatocellular Carcinoma	Significantly upregulated in HCC tissues compared to adjacent normal tissues	[7][8]
Pancreatic Cancer	Upregulated in pancreatic cancer tissues	[9][10]
Colorectal Cancer	Upregulated in CRC tissues	[11]
Ovarian Cancer	Implicated as a key transcription factor in	



	chemoresistance	
	23% of 508 human cancer ce	I
Pan-Cancer Analysis	lines exhibit copy number	[3]
	gains	

Signaling Pathways Involving YEATS4

YEATS4 exerts its oncogenic functions by modulating several critical signaling pathways. Its role as a histone acetylation reader allows it to influence the transcription of key genes involved in cell cycle control, apoptosis, and proliferation.

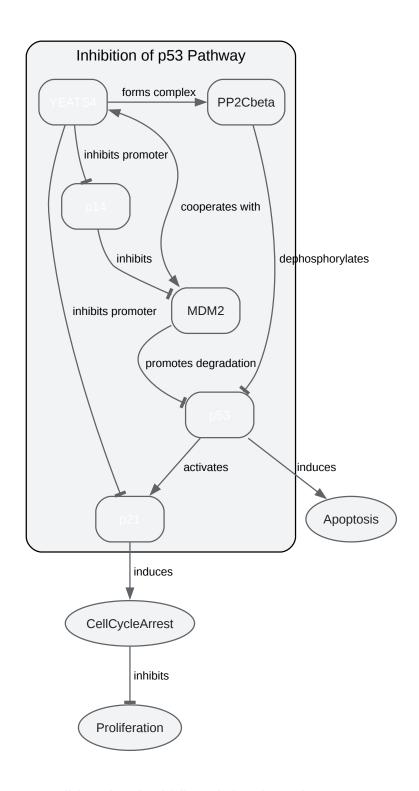
The p53 Pathway

A primary mechanism by which YEATS4 promotes tumorigenesis is through the negative regulation of the p53 tumor suppressor pathway.[2][12][13] YEATS4 can inhibit the p53 pathway through multiple mechanisms:

- Direct transcriptional repression: Under normal conditions, YEATS4 can bind to the promoters of p14 (ARF) and p21 (CDKN1A), key upstream regulators and downstream effectors of p53, to inhibit their expression.[11]
- Interaction with MDM2: In some cancers, such as liposarcoma and non-small cell lung cancer, YEATS4 can cooperate with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction enhances the suppression of p53 activity.[1][12]
- Dephosphorylation of p53: YEATS4 can form a complex with protein phosphatase 2Cβ (PP2Cβ), which dephosphorylates p53 at serine 366, leading to its instability.[1][11]

The inhibition of the p53 pathway by YEATS4 leads to decreased apoptosis and senescence, and increased resistance to DNA-damaging agents like cisplatin.[2][13]





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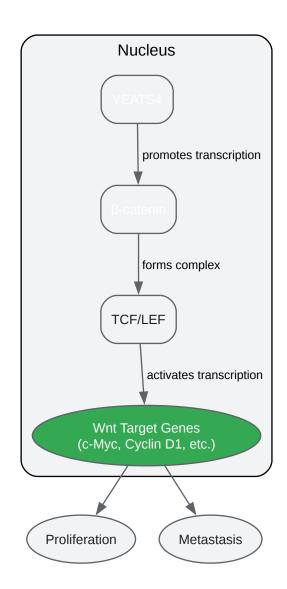
YEATS4-mediated regulation of the p53 signaling pathway.

The Wnt/β-catenin Pathway



YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway, particularly in gastric and pancreatic cancers.[4][14][15][16][17][18][19] This activation promotes cancer cell proliferation, migration, and invasion. The proposed mechanisms include:

- Interaction with β -catenin: YEATS4 can interact with β -catenin, a key transducer of the Wnt signal.[17][18][19]
- Transcriptional activation: YEATS4 can directly bind to the promoter of the β-catenin gene (CTNNB1) and promote its transcription.[4] This leads to increased levels of β-catenin protein, which then translocates to the nucleus to activate the transcription of target genes such as c-Myc, Cyclin D1, CDK4, and CDK6.[14][15][16]



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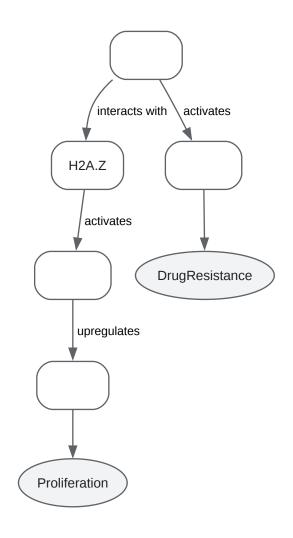


Activation of the Wnt/β-catenin pathway by YEATS4.

The NOTCH Pathway

YEATS4 is also implicated in the activation of the NOTCH signaling pathway, which is crucial for cell fate decisions, proliferation, and survival.[1] In pancreatic and gastric cancer, overexpression of YEATS4 has been shown to:

- Activate NOTCH1 and NOTCH2: YEATS4 can upregulate the expression of NOTCH1 and its downstream target Hes1.[1] It can also activate NOTCH2 signaling.[1]
- Interaction with H2A.Z: This activation can be mediated by the interaction of YEATS4 with the histone variant H2A.Z, which is involved in chromatin remodeling at the promoters of NOTCH target genes.[1]



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YEATS4-mediated activation of the NOTCH signaling pathway.

Experimental Protocols for Detecting YEATS4 Amplification

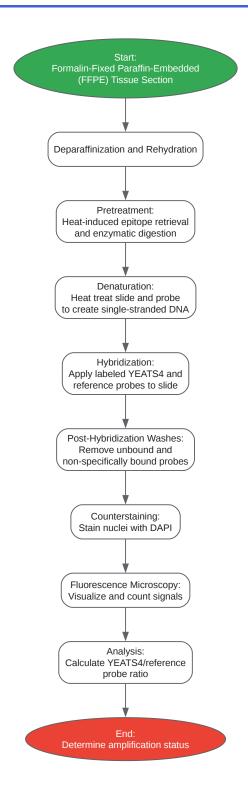
Accurate detection and quantification of YEATS4 gene amplification are crucial for both research and clinical applications. The following sections provide detailed methodologies for three commonly used techniques: Fluorescence In Situ Hybridization (FISH), Quantitative Polymerase Chain Reaction (qPCR), and Next-Generation Sequencing (NGS).

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful cytogenetic technique used to visualize and quantify specific DNA sequences within the context of the cell nucleus or on chromosomes.[20][21][22]

Principle: Fluorescently labeled DNA probes that are complementary to the YEATS4 gene sequence are hybridized to denatured chromosomal DNA in situ. The number of fluorescent signals corresponding to the YEATS4 gene can then be counted under a fluorescence microscope. A probe for a stable reference gene on the same chromosome or a different chromosome is often co-hybridized to determine the ratio of the target gene to the reference, allowing for the assessment of gene amplification.





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Workflow for Fluorescence In Situ Hybridization (FISH).

Detailed Protocol:



Slide Preparation:

- Cut 4-5 μm thick sections from FFPE tissue blocks and mount them on positively charged slides.
- Bake the slides at 60°C for at least 1 hour.
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) for 2 x 10 minutes.
 - Rehydrate through a series of graded ethanol washes: 100% (2 x 5 minutes), 90% (5 minutes), 70% (5 minutes).
 - Rinse in deionized water for 5 minutes.

Pretreatment:

- Perform heat-induced epitope retrieval by immersing slides in a citrate-based buffer (pH
 6.0) at 95-100°C for 15-30 minutes.
- Allow slides to cool to room temperature.
- Digest the tissue with a pepsin or protease solution at 37°C for a time optimized for the specific tissue type (typically 10-30 minutes).
- Wash slides in deionized water.
- Denaturation and Hybridization:
 - Dehydrate the slides again through a graded ethanol series and air dry.
 - Apply the YEATS4 and reference probes to the target area on the slide.
 - Co-denature the probes and the chromosomal DNA by heating the slide on a hot plate at 75-80°C for 5-10 minutes.
 - Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.



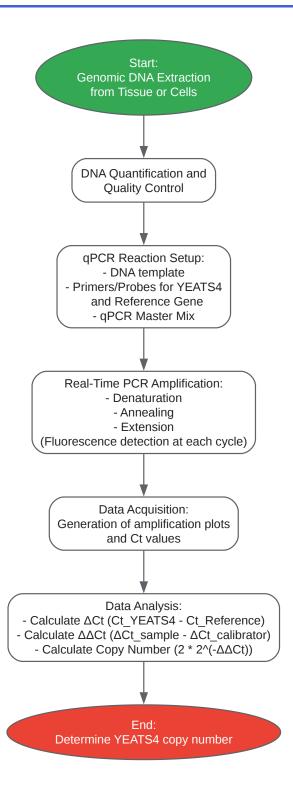
- · Post-Hybridization Washes:
 - Wash the slides in a stringent wash buffer (e.g., 0.3% NP-40 in 2x SSC) at 72°C for 2 minutes to remove non-specifically bound probes.
 - Wash in a less stringent buffer (e.g., 2x SSC) at room temperature for 2 minutes.
- Counterstaining and Mounting:
 - Dehydrate the slides through a graded ethanol series and air dry in the dark.
 - Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
- Visualization and Analysis:
 - Examine the slides using a fluorescence microscope with appropriate filters for the fluorophores used.
 - Count the number of YEATS4 and reference probe signals in at least 50-100 nonoverlapping, intact tumor cell nuclei.
 - Calculate the ratio of the average number of YEATS4 signals to the average number of reference signals. A ratio above a predefined cutoff (e.g., >2.0) is typically considered amplification.

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a highly sensitive and specific method for quantifying DNA copy number.[19][23][24] [25][26]

Principle: The amount of YEATS4 DNA in a sample is quantified by measuring the fluorescence emitted during PCR amplification in real-time. The copy number of YEATS4 is determined relative to a reference gene with a known stable copy number (e.g., RNase P). The relative quantification is typically calculated using the $\Delta\Delta$ Ct method.





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Workflow for Quantitative Polymerase Chain Reaction (qPCR).

Detailed Protocol:



• Genomic DNA Extraction:

- Extract high-quality genomic DNA from fresh, frozen, or FFPE tissue samples or cell lines using a commercially available kit.
- Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

• Primer and Probe Design:

 Design or obtain pre-designed primers and probes specific for the YEATS4 gene and a stable diploid reference gene (e.g., RNase P, TERT). Probes are typically labeled with a fluorescent reporter dye and a quencher.

• qPCR Reaction Setup:

- Prepare a master mix containing the appropriate qPCR buffer, dNTPs, DNA polymerase, and forward and reverse primers and probe for either YEATS4 or the reference gene.
- In a 96- or 384-well qPCR plate, add a standardized amount of genomic DNA (e.g., 10-20 ng) to each well.
- Include a calibrator sample with a known diploid copy number for YEATS4, no-template controls (NTC), and technical replicates for each sample.

Real-Time PCR Amplification:

- Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol is:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute (with fluorescence data collection).



Data Analysis:

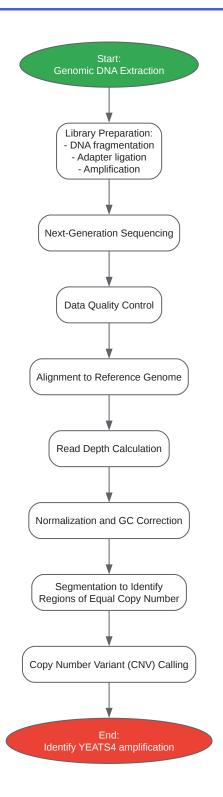
- The instrument software will generate amplification plots and calculate the cycle threshold (Ct) value for each reaction.
- Calculate the difference in Ct values between the target (YEATS4) and reference gene for each sample (ΔCt = CtYEATS4 - CtReference).
- Normalize the Δ Ct of the test sample to the Δ Ct of the calibrator sample ($\Delta\Delta$ Ct = Δ CtSample Δ CtCalibrator).
- Calculate the copy number of YEATS4 using the formula: Copy Number = $2 * 2-\Delta\Delta Ct$.

Next-Generation Sequencing (NGS)

NGS-based methods provide a comprehensive, genome-wide approach to detect copy number variations, including amplifications of the YEATS4 gene.[27][28][29][30][31]

Principle: NGS involves sequencing millions of DNA fragments in parallel. By aligning the sequencing reads to a reference genome, the depth of coverage across the genome can be determined. An increased read depth in the genomic region corresponding to the YEATS4 gene is indicative of an amplification.





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Workflow for Next-Generation Sequencing (NGS)-based CNV analysis.

Detailed Protocol:



- DNA Extraction and Library Preparation:
 - Extract high-quality genomic DNA.
 - Prepare a sequencing library by fragmenting the DNA, ligating sequencing adapters, and amplifying the library.
- Sequencing:
 - Sequence the prepared library on an NGS platform (e.g., Illumina).
- Data Analysis Pipeline:
 - Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
 - Alignment: Align the sequencing reads to a human reference genome (e.g., hg19 or hg38)
 using an aligner such as BWA or Bowtie2.
 - Read Depth Calculation: Use tools like SAMtools or BEDtools to calculate the number of reads mapping to specific genomic intervals (bins) across the genome.
 - Normalization: Normalize the read counts to account for biases such as GC content and mappability. A common approach is to compare the read depth of the tumor sample to a matched normal sample or a panel of normal samples.
 - Segmentation: Employ algorithms like Circular Binary Segmentation (CBS) to identify contiguous genomic regions with the same copy number.
 - CNV Calling: Use specialized software (e.g., CNVkit, GATK) to call copy number alterations, including amplifications, based on the segmented and normalized read depth data.
 - Annotation: Annotate the identified CNVs to determine if they affect the YEATS4 gene.

Conclusion

The amplification of the YEATS4 gene is a significant event in the pathogenesis of a wide range of cancers. Its role as a key regulator of fundamental cellular processes, including cell



cycle progression and apoptosis, through its influence on major signaling pathways like p53, Wnt/β-catenin, and NOTCH, underscores its importance as a potential therapeutic target and a prognostic biomarker. The experimental methodologies detailed in this guide provide a robust framework for the accurate detection and quantification of YEATS4 amplification, which is essential for advancing our understanding of its role in cancer and for the development of targeted therapies aimed at inhibiting its oncogenic activity. Further research into the intricate molecular mechanisms governed by YEATS4 will undoubtedly pave the way for novel and more effective cancer treatments.

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